molecular formula C9H13BrN2 B1401097 [(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine CAS No. 1454907-20-0

[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine

Cat. No. B1401097
CAS RN: 1454907-20-0
M. Wt: 229.12 g/mol
InChI Key: IYVSBTXMJJNBGC-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-2-yl)methylamine” is a chemical compound that is used for the synthesis of polycyclic azaarenes . It is available for purchase from various suppliers.

Scientific Research Applications

1. Catalysis and Organic Synthesis

(5-Bromopyridin-2-yl)methylamine and its derivatives are primarily used in catalysis and organic synthesis. For instance, Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, leading to high yields and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Furthermore, Nyamato, Ojwach, and Akerman (2015) synthesized potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts (Nyamato, Ojwach, & Akerman, 2015).

2. Development of Novel Pyridine Derivatives

Research by Ahmad et al. (2017) involved palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, indicating potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).

3. Metal Complex Synthesis

Schmidt, Wiedemann, and Grohmann (2011) reported the synthesis of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core for the formation of first-row transition metal complexes (Schmidt, Wiedemann, & Grohmann, 2011).

4. Examination of Amination Mechanisms

Loones et al. (2007) investigated the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, providing insights into the reaction mechanism in auto-tandem amination (Loones et al., 2007).

properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)11-6-9-4-3-8(10)5-12-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSBTXMJJNBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine

Synthesis routes and methods

Procedure details

To a solution of (5-Bromo-pyridin-2-yl)-methylamine (0.350 g, 1.871 mmol) in dry acetonitrile (7.0 mL) is added acetone (119 mg, 2.05 mmol) at room temperature. After stirring for 1 hour at room temperature, sodium Triacetoxy borohydride (595 mg, 2.807 mmol) is added then stir at room temperature for 16 hours. The volatiles are removed under reduced pressure, diluted with saturated aqueous bicarbonate solution and ethyl acetate. The organic layer separated and aqueous layer is extracted with ethyl acetate. Combined organic layer is dried over sodium sulphate, solvent is evaporated in vacuo and crude is purified by column chromatography eluting in 6% methanol in CH2Cl2 to afford the title compound (160 mg). 1H-NMR (400 MHz, DMSO-d6) δ: 0.98 (d, J=6.24 Hz, 6H), 2.66-2.73 (m, 1H), 3.76 (s, 2H), 7.44 (d, J=8.36 Hz, 1H), 7.97-7.80 (dd, J1=8.4 Hz, J2=2.4 Hz, 1H), 8.59 (d, J=2.32 Hz, 1H). LC-MS (m/z): [M+H]=230.9.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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